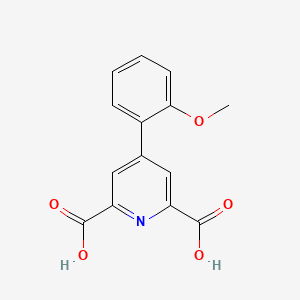
4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C14H11NO5. It is a derivative of pyridine-2,6-dicarboxylic acid, where a methoxyphenyl group is attached to the fourth position of the pyridine ring.
Preparation Methods
The synthesis of 4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the Kröhnke method, which uses substituted benzaldehydes followed by oxidation of the methyl group . The reaction conditions typically involve the use of aqueous medium and permanganate oxidation. Another approach involves the use of 1,2,4-triazine precursors, followed by aza-Diels–Alder reaction and hydrolysis . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Complexation: The compound can form complexes with metal ions, such as copper(II), nickel(II), and zinc(II), in the presence of suitable ligands.
Scientific Research Applications
4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to form complexes with metal ions. The compound acts as a ligand, coordinating with metal ions through its carboxylate and pyridine groups. This coordination can lead to the formation of stable complexes with specific properties, such as fluorescence quenching in the presence of copper(II) ions . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion being complexed.
Comparison with Similar Compounds
4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be compared with other similar compounds, such as:
4-Arylpyridine-2,6-dicarboxylic acids: These compounds have similar structures but with different aryl groups attached to the pyridine ring.
Pyridine-2,6-dicarboxylic acid derivatives: These include compounds with various substituents on the pyridine ring, which can affect their chemical properties and applications.
Properties
Molecular Formula |
C14H11NO5 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H11NO5/c1-20-12-5-3-2-4-9(12)8-6-10(13(16)17)15-11(7-8)14(18)19/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI Key |
UBHPUFMHJPFLIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


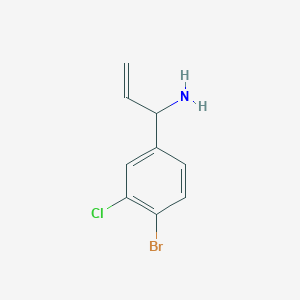
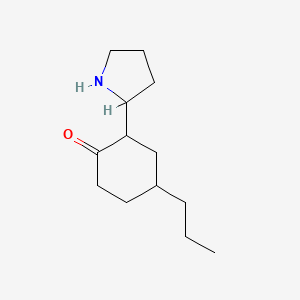
![4-(p-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056257.png)
![1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13056271.png)
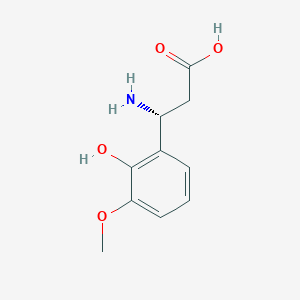
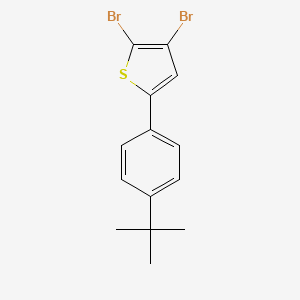
![N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B13056282.png)
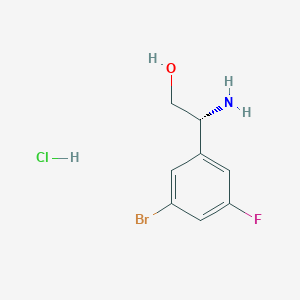
![(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13056298.png)
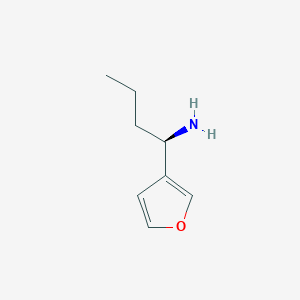
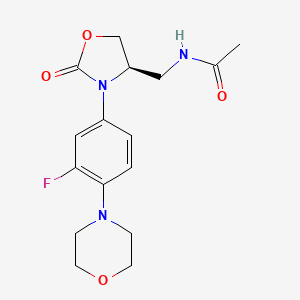
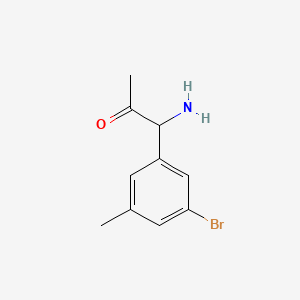
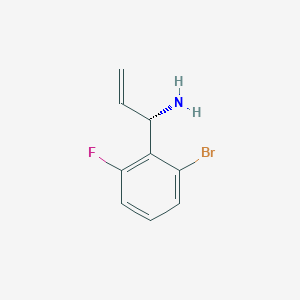
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl isobutyrate](/img/structure/B13056312.png)
